molecular formula C24H19ClO5 B14347339 Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 91488-57-2

Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate

Cat. No.: B14347339
CAS No.: 91488-57-2
M. Wt: 422.9 g/mol
InChI Key: HSZSROVKRIHRBL-UHFFFAOYSA-N
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Description

Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that combines the properties of acetic acid with a substituted anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of acetic acid with a substituted anthracene derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the chlorination of acetic acid followed by esterification with the anthracene derivative. The use of acetic anhydride as a catalyst can enhance the efficiency of the reaction . The process may also involve purification steps such as distillation to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its hydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid: A simpler analog with similar reactivity but lacking the anthracene moiety.

    Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the acetic acid moiety with a substituted anthracene derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

91488-57-2

Molecular Formula

C24H19ClO5

Molecular Weight

422.9 g/mol

IUPAC Name

acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate

InChI

InChI=1S/C22H15ClO3.C2H4O2/c1-13(24)26-20-11-10-14(12-19(20)23)21-15-6-2-4-8-17(15)22(25)18-9-5-3-7-16(18)21;1-2(3)4/h2-12,25H,1H3;1H3,(H,3,4)

InChI Key

HSZSROVKRIHRBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=C(C=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)Cl

Origin of Product

United States

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